molecular formula C16H17BrN4O3S B11395082 Ethyl 4-amino-2-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate

Ethyl 4-amino-2-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate

Cat. No.: B11395082
M. Wt: 425.3 g/mol
InChI Key: SSQXJCUESYNCKG-UHFFFAOYSA-N
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Description

ETHYL 4-AMINO-2-({[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that features a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-AMINO-2-({[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the amino, carbamoyl, and sulfanyl groups under controlled conditions. Common reagents include ethyl esters, brominated aromatic compounds, and thiol-containing molecules. Reaction conditions often involve the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-AMINO-2-({[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and various amine derivatives.

Scientific Research Applications

ETHYL 4-AMINO-2-({[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-AMINO-2-({[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-AMINO-2-({[(4-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE
  • ETHYL 4-AMINO-2-({[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE

Uniqueness

ETHYL 4-AMINO-2-({[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to molecular targets.

Properties

Molecular Formula

C16H17BrN4O3S

Molecular Weight

425.3 g/mol

IUPAC Name

ethyl 4-amino-2-[2-(4-bromo-2-methylanilino)-2-oxoethyl]sulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C16H17BrN4O3S/c1-3-24-15(23)11-7-19-16(21-14(11)18)25-8-13(22)20-12-5-4-10(17)6-9(12)2/h4-7H,3,8H2,1-2H3,(H,20,22)(H2,18,19,21)

InChI Key

SSQXJCUESYNCKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC2=C(C=C(C=C2)Br)C

Origin of Product

United States

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